molecular formula C17H18N6O2S2 B2927619 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-99-7

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2927619
CAS RN: 850914-99-7
M. Wt: 402.49
InChI Key: GRFDKSRRSUBMFA-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-2-thiol compounds are known for their potent inhibitory activities. They are used in the discovery of novel compounds which inhibit quorum sensing without being antibiotic . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .


Synthesis Analysis

The synthesis of benzo[d]thiazole-2-thiol compounds involves the design and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-2-thiol compounds was determined by 1 H-NMR, 13 C-NMR and HRMS (ESI) .

Mechanism of Action

In the LasB system, benzo[d]thiazole-2-thiol compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In the PqsR system, no activity was observed suggesting that the selectivity of the compound toward the LasB system .

Future Directions

The future directions in the research of benzo[d]thiazole-2-thiol compounds involve the discovery of novel compounds which inhibit quorum sensing without being antibiotic . These compounds are currently emerging fields .

properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-18-15-20-13-12(14(24)22(3)17(25)21(13)2)23(15)8-9-26-16-19-10-6-4-5-7-11(10)27-16/h4-7H,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDKSRRSUBMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CCSC3=NC4=CC=CC=C4S3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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